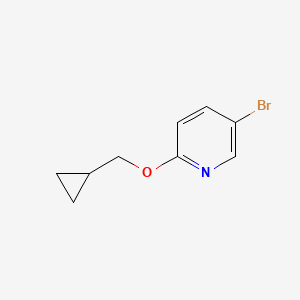

5-Bromo-2-(cyclopropylmethoxy)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

IUPAC Name |

5-bromo-2-(cyclopropylmethoxy)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO/c10-8-3-4-9(11-5-8)12-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXLHFKZNQOIRGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619996 | |

| Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

494772-02-0 | |

| Record name | 5-Bromo-2-(cyclopropylmethoxy)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-2-(cyclopropylmethoxy)pyridine (CAS 494772-02-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-2-(cyclopropylmethoxy)pyridine is a key heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its structural features, combining a reactive brominated pyridine core with a cyclopropylmethoxy moiety, make it a valuable precursor for the synthesis of complex molecular architectures, particularly in the burgeoning field of targeted protein degradation. This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, a detailed synthesis protocol, and its prominent application as a foundational element in the construction of Proteolysis Targeting Chimeras (PROTACs). The information presented herein is intended to support researchers in the effective utilization of this versatile compound in their scientific endeavors.

Core Compound Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 494772-02-0 | [1] |

| Molecular Formula | C₉H₁₀BrNO | [1] |

| Molecular Weight | 228.1 g/mol | [1] |

| Appearance | Off-white to light yellow powder | - |

| Purity | ≥98% (typical) | [1] |

| Storage | Room temperature, sealed in a dry environment | [1] |

| Predicted Boiling Point | 286.9 ± 20.0 °C | [2] |

| Predicted Density | 1.361 ± 0.06 g/cm³ | [2] |

Synthesis Methodology

The synthesis of this compound is typically achieved through a Williamson ether synthesis. This well-established reaction involves the nucleophilic substitution of a halide by an alkoxide. In this specific synthesis, the sodium salt of 5-bromo-2-hydroxypyridine is reacted with (bromomethyl)cyclopropane.

Experimental Protocol: Williamson Ether Synthesis

This protocol outlines a representative procedure for the synthesis of this compound.

Materials:

-

5-Bromo-2-hydroxypyridine

-

Sodium hydride (NaH)

-

(Bromomethyl)cyclopropane

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Addition funnel

-

Inert atmosphere setup (e.g., nitrogen or argon)

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere, add 5-bromo-2-hydroxypyridine and anhydrous DMF. Stir the mixture until the starting material is fully dissolved.

-

Deprotonation: Cool the solution to 0 °C using an ice bath. Slowly add sodium hydride (60% dispersion in mineral oil) portion-wise to the stirred solution. Allow the reaction mixture to stir at 0 °C for 30 minutes, during which time the sodium salt of 5-bromo-2-hydroxypyridine will form.

-

Alkylation: In a separate flask, prepare a solution of (bromomethyl)cyclopropane in a small amount of anhydrous DMF. Add this solution dropwise to the reaction mixture at 0 °C using an addition funnel.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.

-

Workup:

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield this compound as an off-white to light yellow powder.

-

Spectroscopic Data

While specific experimental spectra for this compound are not widely published, the expected spectroscopic characteristics can be inferred from the analysis of closely related structures.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the pyridine ring protons, the cyclopropyl protons, and the methylene protons of the methoxy bridge. The pyridine protons will appear in the aromatic region, with their chemical shifts and coupling constants influenced by the bromo and cyclopropylmethoxy substituents. The cyclopropyl protons will exhibit complex multiplets in the aliphatic region, and the methylene protons will appear as a doublet.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display distinct signals for each of the nine carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, with the carbons of the pyridine ring appearing in the downfield region and the aliphatic carbons of the cyclopropyl and methylene groups appearing in the upfield region.

Infrared (IR) Spectroscopy

The IR spectrum will feature characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected vibrations include C-H stretching from the aromatic and aliphatic components, C=C and C=N stretching from the pyridine ring, and C-O stretching from the ether linkage.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (228.1 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a molecule containing one bromine atom (approximately equal intensity for M and M+2 peaks).

Application in PROTAC Drug Development

This compound is a valuable building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

Role as a PROTAC Linker Precursor

The bromine atom on the pyridine ring serves as a versatile handle for further chemical modifications, typically through palladium-catalyzed cross-coupling reactions such as the Suzuki or Sonogashira couplings. This allows for the attachment of a linker, which is a crucial component of the PROTAC molecule that connects the target protein-binding ligand to the E3 ligase-binding ligand.

Experimental Workflow: PROTAC Synthesis

The general workflow for incorporating this compound into a PROTAC involves a multi-step synthesis.

Caption: PROTAC Synthesis Workflow.

Signaling Pathway: PROTAC-Mediated Protein Degradation

Once synthesized, the PROTAC molecule containing the this compound-derived fragment facilitates the degradation of a target protein through the ubiquitin-proteasome pathway.

Caption: PROTAC-Mediated Degradation.

Conclusion

This compound is a strategically important building block for the synthesis of complex organic molecules, with a particularly prominent role in the development of PROTACs for targeted protein degradation. Its versatile reactivity, stemming from the presence of a modifiable bromine atom on the pyridine ring, allows for its incorporation into diverse molecular scaffolds. This technical guide consolidates the available information on its properties, synthesis, and application, providing a valuable resource for researchers in the fields of medicinal chemistry and drug discovery. Further experimental validation of its physicochemical properties and detailed spectroscopic characterization will undoubtedly enhance its utility and accelerate its application in the development of novel therapeutics.

References

An In-depth Technical Guide on the Physical Properties of 5-Bromo-2-(cyclopropylmethoxy)pyridine

For Immediate Release: A Comprehensive Overview for a Key Building Block in Modern Chemistry

This technical guide provides researchers, scientists, and drug development professionals with a detailed overview of the core physical properties of 5-Bromo-2-(cyclopropylmethoxy)pyridine (CAS No. 494772-02-0). A thorough understanding of these properties is essential for its application in synthesis, purification, and formulation.

Core Physical Properties

This compound is a heterocyclic compound utilized as a building block in various chemical syntheses. Its physical characteristics are fundamental to its handling, reaction kinetics, and integration into larger molecular scaffolds.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrNO | [1][2][] |

| Molecular Weight | 228.09 g/mol | [1] |

| Molecular Weight | 228.1 g/mol | [2][] |

| Appearance | Data not available | |

| Melting Point | Data not available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Experimental Protocols

The following sections detail standard laboratory procedures for determining the key physical properties of a solid organic compound like this compound.

Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of a compound's purity. For a pure substance, the melting range is typically narrow, often within 0.5-1.0°C. Impurities tend to lower and broaden the melting range.

Methodology:

-

Sample Preparation: A small amount of the dry, finely powdered compound is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[4] The tube is tapped gently or dropped through a long tube to ensure the sample is tightly packed at the bottom.[4]

-

Apparatus Setup: The Thiele tube is filled with a high-boiling point liquid (e.g., silicone or mineral oil) to a level just above the side-arm.[5] The capillary tube is attached to a thermometer, often with a small rubber band, ensuring the sample is level with the thermometer bulb.[4]

-

Heating: The entire assembly is placed into the Thiele tube.[4] The side-arm of the Thiele tube is gently and evenly heated with a Bunsen burner.[5] The unique shape of the tube promotes convection currents, ensuring uniform heating of the oil bath.[6]

-

Observation: The heating rate should be slowed to approximately 1-2°C per minute as the temperature approaches the expected melting point.

-

Data Recording: Two temperatures are recorded: the temperature at which the first droplet of liquid is observed and the temperature at which the entire sample has completely liquefied. This range is reported as the melting point.

Boiling Point Determination (Microscale Capillary Method)

This method is suitable for determining the boiling point of small quantities of a liquid.[7] The boiling point is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[8][9]

Methodology:

-

Sample Preparation: A few drops of the liquid sample are placed into a small test tube (e.g., a Durham tube).[9]

-

Apparatus Setup: A capillary tube, sealed at one end, is placed into the small test tube with its open end down.[7] This assembly is then attached to a thermometer.

-

Heating: The apparatus is heated in a suitable bath, such as a Thiele tube or a melting point apparatus.[10] As the temperature rises, the air trapped in the capillary tube expands and escapes, seen as a slow stream of bubbles.[9]

-

Observation: Upon further heating, the liquid's vapor pressure increases, and eventually, a rapid and continuous stream of bubbles will emerge from the capillary tube.[7] At this point, the heat source is removed.

-

Data Recording: The apparatus is allowed to cool. The stream of bubbles will slow and then stop. The boiling point is the temperature at which the liquid just begins to be drawn back into the capillary tube.[7][9]

Density Determination (Pycnometer Method)

A pycnometer, or specific gravity bottle, is a piece of glassware used to accurately determine the density of a solid or liquid by measuring mass and volume precisely.[11] This protocol is adapted for a solid compound insoluble in a reference liquid (e.g., water).

Methodology:

-

Mass of Empty Pycnometer: A clean, dry pycnometer with its stopper is accurately weighed (m₁).[11]

-

Mass of Pycnometer with Sample: A sample of the solid compound is added to the pycnometer, and it is weighed again (m₂). The mass of the sample is (m₂ - m₁).[12]

-

Mass with Sample and Liquid: A reference liquid of known density (e.g., distilled water), in which the solid is insoluble, is added to the pycnometer until it is full.[12] Care is taken to remove any air bubbles. The stopper is inserted, and any excess liquid is wiped off. The pycnometer is weighed again (m₃).

-

Mass of Pycnometer with Liquid Only: The pycnometer is emptied, cleaned, dried, and then filled completely with only the reference liquid. It is weighed a final time (m₄).

-

Calculation:

-

Mass of the reference liquid when the pycnometer is full: m_liquid = m₄ - m₁

-

Volume of the pycnometer (and reference liquid): V_pycnometer = m_liquid / ρ_liquid

-

Mass of the reference liquid in the pycnometer with the sample: m_liquid_with_sample = m₃ - m₂

-

Volume of the reference liquid with the sample: V_liquid_with_sample = m_liquid_with_sample / ρ_liquid

-

Volume of the solid sample: V_sample = V_pycnometer - V_liquid_with_sample

-

Density of the solid sample: ρ_sample = (m₂ - m₁) / V_sample

-

References

- 1. This compound | 494772-02-0 [chemicalbook.com]

- 2. calpaclab.com [calpaclab.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. timstar.co.uk [timstar.co.uk]

- 6. flinnsci.com [flinnsci.com]

- 7. chymist.com [chymist.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chemconnections.org [chemconnections.org]

- 11. che.utah.edu [che.utah.edu]

- 12. scribd.com [scribd.com]

An In-depth Technical Guide to 5-Bromo-2-(cyclopropylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the chemical properties, synthesis, and potential applications of 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key building block in medicinal chemistry and drug discovery.

Core Compound Data

This compound is a halogenated pyridine derivative. Its structural features, particularly the presence of a bromine atom and a cyclopropylmethoxy group, make it a versatile intermediate for the synthesis of more complex molecules, including active pharmaceutical ingredients.

A summary of its key quantitative data is presented in the table below.

| Property | Value | References |

| Molecular Formula | C₉H₁₀BrNO | [1][2][3] |

| Molecular Weight | 228.1 g/mol | [1] |

| Alternate Molecular Weight | 228.09 g/mol | [2] |

| CAS Number | 494772-02-0 | [1][3] |

| IUPAC Name | This compound | [3][] |

| Purity | Typically ≥98% | [1][] |

Experimental Protocols

Proposed Synthesis via Williamson Ether Synthesis

A common and effective method for the preparation of ethers such as this compound is the Williamson ether synthesis.[5][6][7][8] This reaction involves the nucleophilic substitution of an alkyl halide by an alkoxide. In this case, the synthesis would proceed by reacting 5-bromo-2-hydroxypyridine with cyclopropylmethyl bromide in the presence of a suitable base.

Materials:

-

5-bromo-2-hydroxypyridine

-

Cyclopropylmethyl bromide

-

A suitable base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))

-

Anhydrous polar aprotic solvent (e.g., dimethylformamide (DMF), acetonitrile (ACN))

-

Reagents for workup and purification (e.g., water, ethyl acetate, brine, magnesium sulfate, silica gel)

Procedure:

-

Alkoxide Formation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-bromo-2-hydroxypyridine in the chosen anhydrous solvent.

-

Add the base portion-wise to the solution at room temperature. If using sodium hydride, the reaction will generate hydrogen gas, which should be safely vented. Stir the mixture until the deprotonation is complete, forming the corresponding pyridin-2-olate.

-

Nucleophilic Substitution: To the freshly prepared alkoxide solution, add cyclopropylmethyl bromide dropwise.

-

Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the reaction progress using a suitable analytical technique, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by the slow addition of water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, wash with brine, and then dry over anhydrous magnesium sulfate.

-

Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound using column chromatography on silica gel to yield the final, pure product.

Visualized Workflow

The following diagram illustrates the proposed Williamson ether synthesis for this compound.

Caption: Proposed synthesis of this compound.

References

- 1. calpaclab.com [calpaclab.com]

- 2. This compound | 494772-02-0 [chemicalbook.com]

- 3. pschemicals.com [pschemicals.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. Khan Academy [khanacademy.org]

- 8. chem.libretexts.org [chem.libretexts.org]

Navigating the Solubility Landscape of 5-Bromo-2-(cyclopropylmethoxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(cyclopropylmethoxy)pyridine is a substituted pyridine derivative of increasing interest within pharmaceutical and agrochemical research. Its utility as a synthetic intermediate necessitates a thorough understanding of its physicochemical properties, among which solubility in organic solvents is paramount for reaction optimization, purification, and formulation development. This technical guide provides a comprehensive overview of the available solubility information for this compound and offers detailed experimental protocols for its empirical determination. Due to the limited availability of precise quantitative data in the public domain, this guide presents qualitative solubility characteristics and a generalized methodology for researchers to generate quantitative data in their own laboratories.

Core Concepts in Solubility

The solubility of a solid compound in a liquid solvent is its ability to form a homogeneous solution. This property is governed by the principle of "like dissolves like," where solutes tend to dissolve in solvents with similar polarity. For a molecule like this compound, its overall polarity is a composite of the polar pyridine ring and ether linkage, and the nonpolar cyclopropyl and bromo substituents.

Qualitative Solubility Profile

Exhaustive searches of scientific literature and chemical databases did not yield specific quantitative solubility data for this compound. However, information on structurally similar compounds provides valuable qualitative insights. A closely related compound, 5-bromo-2-cyclopropylpyridine, is reported to have good solubility in common organic solvents such as dichloromethane and chloroform, attributed to its non-polar characteristics, and is slightly soluble in water.[1] Another pyridine derivative, 5-hydroxy-2-cyclopentylaminouracil, is noted to be soluble in dimethyl sulfoxide (DMSO) and dichloromethane.[1] Based on these analogs, a preliminary qualitative solubility profile for this compound can be inferred.

Table 1: Qualitative Solubility of this compound and Related Compounds

| Solvent | Predicted Qualitative Solubility of this compound | Reported Qualitative Solubility of Analogs |

| Dichloromethane | Good Solubility | Good solubility for 5-bromo-2-cyclopropylpyridine[1] |

| Chloroform | Good Solubility | Good solubility for 5-bromo-2-cyclopropylpyridine[1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble for 5-hydroxy-2-cyclopentylaminouracil[1] |

| Water | Slightly Soluble | Slightly soluble for 5-bromo-2-cyclopropylpyridine[1] |

Note: This table is based on predictions from structurally similar compounds and should be confirmed by experimental data.

Experimental Protocols for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a well-defined experimental protocol is essential. The "shake-flask" method is widely regarded as the gold standard for determining the thermodynamic equilibrium solubility of a compound.[2][3] The following is a detailed, generalized protocol for this method.

Objective:

To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide, dimethyl sulfoxide) of analytical grade

-

Glass vials with screw caps and PTFE septa

-

Thermostatic shaker or orbital incubator

-

Centrifuge

-

Syringe filters (0.45 µm, solvent-compatible)

-

Volumetric flasks and pipettes

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or another suitable analytical technique.

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of this compound of a known concentration in the chosen solvent.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.

-

These standards will be used to create a calibration curve for the analytical method.

-

-

Sample Preparation and Equilibration:

-

Add an excess amount of solid this compound to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that the solution is saturated.

-

Accurately add a known volume of the desired organic solvent to each vial.

-

Tightly seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This typically requires 24 to 72 hours. The appropriate equilibration time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in the solution remains constant.

-

-

Sample Separation:

-

Once equilibrium is reached, remove the vials from the shaker and allow them to stand undisturbed at the experimental temperature for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a 0.45 µm syringe filter into a clean vial to remove any undissolved microparticles. The filtration step should be performed quickly to minimize any temperature changes that could affect solubility.

-

-

Analysis:

-

Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated HPLC method or another appropriate analytical technique.

-

Determine the concentration of this compound in the diluted sample by comparing its response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking into account the dilution factor.

-

The solubility is typically expressed in units such as mg/mL, g/L, or mol/L.

-

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the experimental process.

References

Stability and Storage of 5-Bromo-2-(cyclopropylmethoxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key building block in pharmaceutical research and development. Understanding the stability profile of this compound is critical for ensuring its integrity, purity, and performance in synthetic applications and for the development of stable drug products. This document outlines the factors influencing its stability, recommended storage and handling procedures, and a general protocol for conducting forced degradation studies to elucidate potential degradation pathways.

Physicochemical Properties and Intrinsic Stability

This compound is a substituted pyridine derivative. The stability of such molecules is influenced by the electronic properties of the substituents on the pyridine ring, as well as by external environmental factors. The pyridine ring itself is a relatively stable aromatic system. However, the presence of a bromine atom and a cyclopropylmethoxy group introduces specific reactive sites.

The carbon-bromine bond can be susceptible to cleavage, particularly under photolytic conditions or in the presence of certain catalysts. The ether linkage of the cyclopropylmethoxy group may be prone to hydrolysis under strong acidic or basic conditions. Furthermore, pyridine derivatives, in general, can be sensitive to light and heat, which can trigger photochemical reactions or thermal decomposition. For instance, 3-bromopyridine is known to be sensitive to both light and air.

Recommended Storage and Handling Conditions

To maintain the purity and integrity of this compound, it is imperative to adhere to appropriate storage and handling guidelines. Based on information for the compound and structurally related pyridine derivatives, the following conditions are recommended:

-

Temperature: While some suppliers suggest storage at room temperature, for long-term stability, it is advisable to store the compound in a cool environment, with some sources recommending 2-8°C.

-

Light: The compound should be protected from light. Storage in an amber-colored, tightly sealed container is recommended to prevent potential photodegradation.

-

Atmosphere: To prevent oxidation and degradation due to atmospheric moisture, storage under an inert atmosphere (e.g., argon or nitrogen) is best practice, especially for long-term storage.

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases, as these can promote degradation.

-

Handling: When handling the compound, use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated area, preferably within a chemical fume hood.

Quantitative Stability Data

| Stress Condition | Reagent/Parameters | Duration | Temperature (°C) | % Degradation of 2-Bromo-4-methylpyridine |

| Acid Hydrolysis | 0.1 M HCl | 24 hours | 80 | 15% |

| Base Hydrolysis | 0.1 M NaOH | 24 hours | 80 | 25% |

| Oxidative | 3% H₂O₂ | 24 hours | 25 | 10% |

| Thermal | Solid state | 48 hours | 105 | 5% |

| Photolytic | UV light (254 nm) | 24 hours | 25 | 30% |

This data is for a related compound and should be used as a general guide. A specific forced degradation study is required to determine the precise stability of this compound.

Experimental Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying likely degradation products, understanding degradation pathways, and establishing the intrinsic stability of a molecule. The following is a general protocol that can be adapted for this compound, based on ICH guidelines and methodologies for similar compounds.

Objective: To investigate the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal) and to develop a stability-indicating analytical method.

Materials:

-

This compound

-

HPLC grade acetonitrile and water

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Calibrated HPLC with a UV detector or a mass spectrometer (LC-MS)

-

Photostability chamber

-

Temperature-controlled oven

-

pH meter

Methodology:

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile) at a concentration of approximately 1 mg/mL.

-

Acid Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M HCl.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M NaOH.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Base Hydrolysis:

-

To an aliquot of the stock solution, add an equal volume of 1 M NaOH.

-

Heat the solution at 80°C for 24 hours.

-

Cool the solution to room temperature and neutralize with 1 M HCl.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 30% H₂O₂.

-

Keep the solution at room temperature for 24 hours.

-

Dilute to a final concentration of approximately 100 µg/mL with the mobile phase.

-

Analyze by HPLC.

-

-

Thermal Degradation:

-

Place the solid compound in a temperature-controlled oven at 105°C for 48 hours.

-

After the specified time, allow the sample to cool to room temperature.

-

Prepare a solution of the heat-stressed sample at a concentration of approximately 100 µg/mL in the mobile phase.

-

Analyze by HPLC.

-

-

Photolytic Degradation:

-

Expose the solid compound and a solution of the compound (in a quartz cuvette) to a light source in a photostability chamber, as per ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

-

A dark control sample should be stored under the same conditions but protected from light.

-

After exposure, prepare solutions of the solid and solution samples at a concentration of approximately 100 µg/mL in the mobile phase.

-

Analyze by HPLC.

-

-

Analysis:

-

Analyze all samples by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from all degradation products.

-

Peak purity analysis should be performed to ensure that the parent peak is free from any co-eluting degradants.

-

If available, LC-MS can be used to identify the mass of the degradation products to help in structure elucidation.

-

Visualization of Stability Factors

The following diagrams illustrate the key factors affecting the stability of this compound and a typical workflow for a forced degradation study.

Caption: Factors influencing the stability of this compound.

Caption: Workflow for a forced degradation study of a drug substance.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-(cyclopropylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 5-Bromo-2-(cyclopropylmethoxy)pyridine. Due to the absence of publicly available experimental NMR data for this specific compound, this guide presents predicted spectral data based on the analysis of structurally analogous compounds. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, organic synthesis, and drug development for the identification and characterization of this molecule.

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound is based on the known chemical shifts of related substituted pyridines and cyclopropylmethyl ethers. The data is presented for a solution in deuterochloroform (CDCl₃).

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-6 | 8.20 | d | 2.5 |

| H-4 | 7.65 | dd | 8.5, 2.5 |

| H-3 | 6.70 | d | 8.5 |

| O-CH₂ | 4.20 | d | 7.0 |

| CH (cyclopropyl) | 1.30 | m | - |

| CH₂ (cyclopropyl) | 0.60 | m | - |

| CH₂ (cyclopropyl) | 0.35 | m | - |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is derived from the analysis of similar 5-bromopyridines and 2-alkoxypyridines. The data is presented for a solution in deuterochloroform (CDCl₃).

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | 163.5 |

| C-6 | 148.0 |

| C-4 | 141.0 |

| C-3 | 112.0 |

| C-5 | 108.0 |

| O-CH₂ | 75.0 |

| CH (cyclopropyl) | 11.0 |

| CH₂ (cyclopropyl) | 3.5 |

Experimental Protocols

While specific experimental data for the title compound is unavailable, a general protocol for the acquisition of ¹H and ¹³C NMR spectra for substituted pyridine derivatives is provided below.

Sample Preparation:

-

Approximately 5-10 mg of the solid sample of this compound is accurately weighed and dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

The solution is transferred to a 5 mm NMR tube.

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard single-pulse experiment.

-

Number of Scans: 16-64 scans are typically sufficient.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-10 ppm.

-

Referencing: The residual solvent peak of CDCl₃ at 7.26 ppm is used as the internal standard.

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Solvent: CDCl₃

-

Temperature: 298 K

-

Pulse Program: A standard proton-decoupled ¹³C experiment.

-

Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-180 ppm.

-

Referencing: The solvent peak of CDCl₃ at 77.16 ppm is used as the internal standard.

Visualizations

Chemical Structure

Caption: Chemical Structure of this compound

NMR Experimental Workflow

Caption: General NMR Experimental Workflow

Mass Spectrometry Analysis of 5-Bromo-2-(cyclopropylmethoxy)pyridine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key building block in pharmaceutical research. This document outlines predicted fragmentation patterns, detailed experimental protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), and a general workflow for mass spectral analysis.

Predicted Mass Spectral Data

Due to the absence of publicly available mass spectral data for this compound, this guide presents a predicted fragmentation pattern based on established principles of mass spectrometry and analysis of structurally similar compounds. The molecular formula of this compound is C₉H₁₀BrNO, with a monoisotopic molecular weight of approximately 227.00 and 229.00 Da, reflecting the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br).

Predicted Electron Ionization (EI) Fragmentation

Under hard ionization techniques like Electron Ionization (EI), significant fragmentation is expected. The fragmentation of brominated aromatic compounds is often characterized by the loss of the bromine radical and cleavage of the aromatic ring. For ethers, alpha-cleavage adjacent to the oxygen atom is a common fragmentation pathway.

The predicted major fragments for this compound are detailed in the table below. The presence of bromine will result in characteristic isotopic patterns for bromine-containing fragments (M and M+2 peaks with nearly 1:1 intensity).

| Predicted m/z | Predicted Relative Abundance (%) | Proposed Fragment Ion | Proposed Structure |

| 227/229 | 40 | [C₉H₁₀BrNO]⁺• (Molecular Ion) | This compound |

| 148 | 100 | [C₉H₁₀NO]⁺ | [M - Br]⁺ |

| 172/174 | 30 | [C₅H₄BrNO]⁺• | Loss of C₄H₆ (cyclopropylmethyl radical) |

| 120 | 60 | [C₅H₄N-OCH₂]⁺ | Alpha-cleavage with loss of cyclopropyl radical |

| 92 | 50 | [C₅H₄N-O]⁺ | Loss of cyclopropylmethyl group |

| 78 | 35 | [C₅H₄N]⁺ | Pyridine cation radical |

| 55 | 70 | [C₄H₇]⁺ | Cyclopropylmethyl cation |

Experimental Protocols

The following are detailed methodologies for the analysis of this compound using both GC-MS and LC-MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol with Electron Ionization (EI)

This protocol is suitable for the analysis of volatile and thermally stable compounds like this compound.

1. Sample Preparation:

-

Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 10 µg/mL.

-

Ensure the sample is free of particulate matter by filtering through a 0.2 µm syringe filter.

-

Transfer the filtered sample to a 2 mL glass autosampler vial.

2. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Injector: Split/splitless injector.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless for trace analysis or a split ratio of 20:1 for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

Column: A non-polar capillary column such as an HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) is recommended.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp to 280°C at a rate of 15°C/min.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Ion Source: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Range: Scan from m/z 40 to 350.

-

Transfer Line Temperature: 280°C.

3. Data Analysis:

-

Identify the chromatographic peak corresponding to this compound based on its retention time.

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern, paying close attention to the molecular ion and the characteristic isotopic pattern of bromine-containing fragments.

Liquid Chromatography-Mass Spectrometry (LC-MS) Protocol with Electrospray Ionization (ESI)

This protocol is suitable for the analysis of polar and thermally labile compounds, and can be adapted for this compound, particularly for high-throughput screening.

1. Sample Preparation:

-

Dissolve the sample in a mixture of acetonitrile and water (e.g., 50:50 v/v) to a concentration of approximately 10 µg/mL. The use of LC-MS grade solvents is crucial to minimize background noise.

-

Filter the sample through a 0.2 µm syringe filter.

-

Transfer the filtered sample to a 2 mL glass or polypropylene autosampler vial.

2. LC-MS Instrumentation and Conditions:

-

Liquid Chromatograph: Agilent 1290 Infinity II LC System (or equivalent).

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

Start with 5% B, hold for 0.5 minutes.

-

Linearly increase to 95% B over 5 minutes.

-

Hold at 95% B for 2 minutes.

-

Return to initial conditions and equilibrate for 3 minutes.

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: Agilent 6545XT AdvanceBio Q-TOF (or equivalent).

-

Ion Source: Electrospray Ionization (ESI), positive ion mode.

-

Drying Gas (N₂) Temperature: 325°C.

-

Drying Gas (N₂) Flow: 8 L/min.

-

Nebulizer Pressure: 35 psig.

-

Sheath Gas Temperature: 350°C.

-

Sheath Gas Flow: 11 L/min.

-

Capillary Voltage: 3500 V.

-

Nozzle Voltage: 500 V.

-

Fragmentor Voltage: 100 V.

-

Mass Range: Scan from m/z 50 to 400.

3. Data Analysis:

-

Extract the ion chromatogram for the expected protonated molecule [M+H]⁺ (m/z 228.01 and 230.01).

-

Confirm the presence of the characteristic 1:1 isotopic pattern for bromine.

-

If tandem MS (MS/MS) is performed, analyze the fragmentation pattern of the precursor ion to confirm the structure.

Mass Spectrometry Workflow

The following diagram illustrates a general workflow for the mass spectrometric analysis of a small molecule like this compound.

An In-Depth Technical Guide to the Reactivity of the Bromine Atom in 5-Bromo-2-(cyclopropylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(cyclopropylmethoxy)pyridine is a key building block in modern medicinal chemistry and drug discovery. The strategic placement of the bromine atom at the 5-position of the pyridine ring, activated by the electron-donating 2-(cyclopropylmethoxy) group, allows for a diverse range of chemical transformations. This guide provides a comprehensive technical overview of the reactivity of this bromine atom, focusing on its utility in forming carbon-carbon and carbon-nitrogen bonds through various catalytic and classical organic reactions. This document is intended to serve as a detailed resource, complete with experimental protocols and quantitative data to facilitate its application in research and development.

Core Reactivity Profile

The bromine atom in this compound is primarily susceptible to displacement through three main classes of reactions:

-

Palladium-Catalyzed Cross-Coupling Reactions: This is the most prevalent and versatile route for the functionalization of this molecule. The electron-rich nature of the pyridine ring, enhanced by the 2-alkoxy substituent, facilitates oxidative addition to a palladium(0) catalyst.

-

Metal-Halogen Exchange: The bromine atom can be readily exchanged with a metal, typically lithium or magnesium, to form an organometallic intermediate. This intermediate can then be reacted with a variety of electrophiles.

-

Nucleophilic Aromatic Substitution (SNA r): While less common for bromopyridines compared to their activated nitro- or cyano-substituted counterparts, under specific conditions, direct displacement of the bromine by strong nucleophiles can occur.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are the cornerstone of modern synthetic organic chemistry, and this compound is an excellent substrate for these transformations. The primary advantage of these methods is their broad functional group tolerance and the ability to form new bonds with high selectivity and yields.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of a carbon-carbon bond between the pyridine core and a wide array of organoboron reagents. This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules.

Reaction Scheme:

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 5-Bromo-2-(cyclopropylmethoxy)pyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted electrophilic substitution reactions on 5-Bromo-2-(cyclopropylmethoxy)pyridine. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages established principles of pyridine chemistry and analogous reactions on similar 2-alkoxypyridine systems to provide a robust predictive framework. This document is intended to serve as a valuable resource for researchers in organic synthesis and drug development, offering detailed experimental protocols, predicted outcomes, and visual aids to facilitate laboratory work.

Core Concepts: Reactivity of the Pyridine Ring

The pyridine ring is an electron-deficient aromatic system due to the electron-withdrawing effect of the nitrogen atom. This inherent electron deficiency makes pyridine less reactive towards electrophilic aromatic substitution compared to benzene.[1][2][3] However, the reactivity and regioselectivity of these reactions are significantly influenced by the nature and position of substituents on the ring.

In the case of this compound, the 2-(cyclopropylmethoxy) group is a strong activating group. It donates electron density to the pyridine ring through a +M (mesomeric) effect, thereby increasing the nucleophilicity of the ring and facilitating electrophilic attack. This activating group is expected to direct incoming electrophiles primarily to the ortho and para positions. Given the substitution pattern, the C-3 and C-5 positions are the most likely sites of electrophilic attack. However, the presence of a bromine atom at the C-5 position sterically and electronically disfavors substitution at the adjacent C-4 and C-6 positions. Therefore, electrophilic substitution is predicted to occur predominantly at the C-3 position.

Predicted Electrophilic Substitution Reactions

This section details the predicted outcomes and provides extrapolated experimental protocols for various electrophilic substitution reactions on this compound.

Nitration

Nitration is a classic electrophilic aromatic substitution reaction that introduces a nitro group (-NO₂) onto the aromatic ring. For 2-alkoxypyridines, nitration typically proceeds under standard nitrating conditions (e.g., a mixture of nitric acid and sulfuric acid). The activating effect of the alkoxy group directs the substitution to the C-3 position.

Predicted Reaction:

Caption: Predicted Nitration Reaction.

Table 1: Predicted Outcome of Nitration

| Product | Predicted Yield | Reference for Analogy |

| 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine | Good to Excellent | [4][5] |

Experimental Protocol (Adapted from the nitration of 5-bromo-2-methoxypyridine):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice bath.

-

Addition of Substrate: Slowly add this compound to the cooled sulfuric acid while maintaining the temperature at 0 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, prepare a mixture of concentrated nitric acid and concentrated sulfuric acid (typically a 1:1 ratio).

-

Addition of Nitrating Mixture: Add the nitrating mixture dropwise to the solution of the substrate in sulfuric acid, ensuring the temperature does not rise above 5 °C.

-

Reaction: Stir the reaction mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice.

-

Isolation: Collect the precipitated solid by vacuum filtration, wash with cold water until the filtrate is neutral, and dry the product.

-

Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure 5-Bromo-2-(cyclopropylmethoxy)-3-nitropyridine.

Caption: Experimental Workflow for Nitration.

Halogenation

Halogenation introduces a halogen atom (Cl, Br, I) onto the pyridine ring. Given the presence of a bromine atom at the C-5 position, further bromination or chlorination would likely occur at the C-3 position due to the directing effect of the C-2 alkoxy group.

Predicted Reaction (Bromination):

Caption: Predicted Bromination Reaction.

Table 2: Predicted Outcome of Halogenation

| Reaction | Reagent | Product | Predicted Yield | Reference for Analogy |

| Bromination | Br₂ in Acetic Acid | 3,5-Dibromo-2-(cyclopropylmethoxy)pyridine | Good | [6] |

| Chlorination | N-Chlorosuccinimide (NCS) | 5-Bromo-3-chloro-2-(cyclopropylmethoxy)pyridine | Moderate to Good | [7] |

Experimental Protocol (Bromination, adapted from bromination of similar pyridines):

-

Reaction Setup: Dissolve this compound in glacial acetic acid in a round-bottom flask.

-

Addition of Bromine: Add a solution of bromine in acetic acid dropwise to the reaction mixture at room temperature.

-

Reaction: Stir the mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into an aqueous solution of sodium bisulfite to quench the excess bromine.

-

Neutralization: Neutralize the solution with a base, such as sodium bicarbonate.

-

Extraction: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Caption: Experimental Workflow for Bromination.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the pyridine ring. This reaction typically requires strong acidic conditions, such as fuming sulfuric acid. The C-3 position is the most probable site for sulfonation.

Predicted Reaction:

Caption: Predicted Sulfonation Reaction.

Table 3: Predicted Outcome of Sulfonation

| Product | Predicted Yield | Reference for Analogy |

| This compound-3-sulfonic acid | Moderate | [8] |

Experimental Protocol (Adapted from general sulfonation procedures):

-

Reaction Setup: Carefully add this compound to fuming sulfuric acid (oleum) in a flask cooled in an ice bath.

-

Reaction: Heat the mixture at a controlled temperature (e.g., 100-120 °C) for several hours.

-

Work-up: Cool the reaction mixture and pour it carefully onto crushed ice.

-

Isolation: The sulfonic acid product may precipitate or remain in the aqueous solution. If it precipitates, it can be collected by filtration. If it is soluble, it can be isolated by neutralization with a base (e.g., calcium carbonate) to form the less soluble calcium salt, which can then be filtered and converted back to the sulfonic acid.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl halide or anhydride in the presence of a Lewis acid catalyst. Due to the basicity of the pyridine nitrogen, which can complex with the Lewis acid, this reaction can be challenging. However, the activating alkoxy group should facilitate the reaction at the C-3 position.

Predicted Reaction:

Caption: Predicted Friedel-Crafts Acylation.

Table 4: Predicted Outcome of Friedel-Crafts Acylation

| Product | Predicted Yield | Reference for Analogy |

| 1-(5-Bromo-2-(cyclopropylmethoxy)pyridin-3-yl)ethan-1-one | Moderate | [9][10] |

Experimental Protocol (Adapted from general Friedel-Crafts procedures):

-

Reaction Setup: Suspend anhydrous aluminum chloride in a dry, inert solvent (e.g., dichloromethane or nitrobenzene) under a nitrogen atmosphere.

-

Formation of Acylium Ion: Add the acyl chloride (e.g., acetyl chloride) dropwise to the cooled suspension.

-

Addition of Substrate: Add a solution of this compound in the same solvent dropwise to the reaction mixture at low temperature (e.g., 0 °C).

-

Reaction: Allow the reaction to warm to room temperature and stir for several hours.

-

Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid.

-

Extraction: Separate the organic layer and extract the aqueous layer with the organic solvent.

-

Purification: Combine the organic layers, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a mild method for formylating electron-rich aromatic rings using a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). This reaction is expected to introduce a formyl group (-CHO) at the C-3 position.

Predicted Reaction:

Caption: Predicted Vilsmeier-Haack Formylation.

Table 5: Predicted Outcome of Vilsmeier-Haack Formylation

| Product | Predicted Yield | Reference for Analogy |

| This compound-3-carbaldehyde | Good | [1][11][12] |

Experimental Protocol (Adapted from general Vilsmeier-Haack procedures):

-

Formation of Vilsmeier Reagent: In a flask cooled to 0 °C, add phosphorus oxychloride dropwise to dimethylformamide with stirring.

-

Addition of Substrate: Add this compound to the Vilsmeier reagent.

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) for several hours.

-

Work-up: Cool the mixture and pour it onto crushed ice.

-

Hydrolysis: Hydrolyze the intermediate iminium salt by adding a base (e.g., sodium hydroxide solution) until the solution is alkaline, often with heating.

-

Extraction and Purification: Extract the product with an organic solvent, dry the organic layer, and purify by column chromatography or recrystallization.

Conclusion

This technical guide provides a predictive overview of the electrophilic substitution reactions on this compound. The presence of the activating 2-(cyclopropylmethoxy) group is anticipated to direct electrophilic attack to the C-3 position, enabling the synthesis of a variety of functionalized pyridine derivatives. The provided experimental protocols, adapted from analogous systems, offer a solid starting point for the practical execution of these transformations in a research setting. It is recommended that all reactions be performed on a small scale initially to optimize conditions and confirm product identity.

References

- 1. jk-sci.com [jk-sci.com]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. 5-BROMO-2-METHOXY-3-NITRO-PYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. 5-Bromo-2-methoxy-4-methyl-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]

- 6. An efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Selective Halogenation of Pyridines Using Designed Phosphine Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Electrochemical meta-C–H sulfonylation of pyridines with nucleophilic sulfinates - PMC [pmc.ncbi.nlm.nih.gov]

- 9. venturacollegeorganicchemistry.weebly.com [venturacollegeorganicchemistry.weebly.com]

- 10. websites.umich.edu [websites.umich.edu]

- 11. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]

The Cyclopropyl Group: A Linchpin in the Reactivity and Metabolic Profile of 5-Bromo-2-(cyclopropylmethoxy)pyridine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the role of the cyclopropyl group in modulating the chemical reactivity and metabolic fate of 5-Bromo-2-(cyclopropylmethoxy)pyridine. This pyridine derivative is a valuable scaffold in medicinal chemistry, and understanding the influence of its substituents is paramount for the rational design of novel therapeutic agents. This document details the electronic and steric effects of the cyclopropylmethoxy moiety, its impact on the reactivity of the pyridine ring, particularly in cross-coupling reactions, and its implications for metabolic stability. Detailed experimental protocols for key synthetic transformations and metabolic assays are provided, alongside illustrative diagrams to elucidate reaction mechanisms and experimental workflows.

Introduction

Pyridine and its derivatives are fundamental building blocks in the pharmaceutical industry, forming the core of numerous approved drugs.[1] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, including its reactivity, solubility, and metabolic stability. The subject of this guide, this compound, incorporates two key features that significantly influence its chemical behavior: a bromine atom at the 5-position, which serves as a versatile handle for synthetic modifications, and a cyclopropylmethoxy group at the 2-position.

The cyclopropyl group, a three-membered carbocycle, is a unique substituent that imparts distinct electronic and steric properties.[2] Its strained ring structure results in C-C bonds with significant p-character, allowing it to act as a π-electron donor through conjugation.[3] This "pseudo-unsaturated" nature can influence the electron density of the aromatic ring to which it is attached. Furthermore, the cyclopropyl moiety is often introduced in drug candidates to enhance metabolic stability by blocking potential sites of oxidation.[4]

This guide will dissect the multifaceted role of the cyclopropyl group in this compound, providing a detailed examination of its impact on reactivity and its metabolic profile.

Electronic and Steric Effects of the Cyclopropylmethoxy Group

The reactivity of the pyridine ring in this compound is governed by the interplay of the electronic and steric effects of its substituents. The cyclopropylmethoxy group, in particular, exerts a nuanced influence.

Electronic Effects

The electronic nature of a substituent is a critical determinant of a molecule's reactivity. The cyclopropyl group itself is known to be a weak π-electron donor through conjugation and has a weak electron-withdrawing inductive effect.[3] The presence of the methyleneoxy linker (-CH₂O-) between the cyclopropyl ring and the pyridine ring modifies these effects. The oxygen atom is electron-withdrawing inductively but can act as a π-donor through resonance.

Table 1: Hammett (σ) and Taft (E₅) Parameters for Related Substituents

| Substituent | σ_m_ | σ_p_ | E_s_ |

| -CH₃ | -0.07 | -0.17 | -1.24 |

| -OCH₃ | 0.12 | -0.27 | -0.55 |

| -CH₂CH₃ | -0.07 | -0.15 | -1.31 |

| Cyclopropyl | -0.07 | -0.21 | -0.63 |

Data sourced from various standard physical organic chemistry texts and compilations.

Based on these values, the cyclopropylmethoxy group is expected to be a net electron-donating group, primarily through resonance from the oxygen atom, which would increase the electron density of the pyridine ring, particularly at the ortho and para positions. However, the electron-deficient nature of the pyridine ring itself remains a dominant factor in its overall reactivity.

Steric Effects

The steric bulk of the cyclopropylmethoxy group can influence the accessibility of reagents to the reactive centers of the molecule, namely the bromine atom and the nitrogen of the pyridine ring. The Taft steric parameter (E₅) is a quantitative measure of this bulk. As indicated in Table 1, the cyclopropyl group has a moderate steric footprint. The flexibility of the methyleneoxy linker allows the cyclopropyl group to orient itself in a way that can minimize steric hindrance for reactions at the 5-position.

Chemical Reactivity and Synthetic Applications

The presence of the bromine atom at the 5-position makes this compound a versatile substrate for a variety of palladium-catalyzed cross-coupling reactions, which are instrumental in the synthesis of complex molecules in drug discovery.[5]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds. In the context of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position.

Experimental Protocol: Suzuki-Miyaura Coupling of this compound

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

S-Phos (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane

-

Water

Procedure:

-

To a dry Schlenk flask, add this compound, the arylboronic acid, potassium phosphate, palladium(II) acetate, and S-Phos.

-

Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 ratio).

-

Heat the reaction mixture to 90-100 °C and stir vigorously for 4-12 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography.[6][7]

Diagram 1: Catalytic Cycle of the Suzuki-Miyaura Coupling

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a cornerstone reaction for the formation of C-N bonds, enabling the synthesis of arylamines. This is particularly relevant in drug discovery, as the amine functionality is a common feature in bioactive molecules.

Experimental Protocol: Buchwald-Hartwig Amination of this compound

Materials:

-

This compound (1.0 equiv)

-

Amine (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

XPhos (4 mol%)

-

Sodium tert-butoxide (NaOtBu) (1.4 equiv)

-

Anhydrous toluene

Procedure:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine Pd₂(dba)₃ and XPhos.

-

Add this compound, the amine, and sodium tert-butoxide.

-

Add anhydrous, degassed toluene via syringe.

-

Seal the tube and heat the reaction mixture to 80-110 °C with vigorous stirring.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product by flash column chromatography.[8][9][10]

Diagram 2: Catalytic Cycle of the Buchwald-Hartwig Amination

Caption: Catalytic cycle for the Buchwald-Hartwig amination reaction.

Role of the Cyclopropyl Group in Metabolic Stability

The metabolic stability of a drug candidate is a critical parameter that influences its pharmacokinetic profile, including its half-life and bioavailability. The introduction of a cyclopropyl group is a common strategy in medicinal chemistry to enhance metabolic stability.[11]

Blocking Metabolic Hotspots

The high C-H bond dissociation energy of the cyclopropyl ring makes it less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes.[4] By strategically placing a cyclopropyl group, medicinal chemists can block potential "metabolic hotspots" on a molecule, thereby increasing its resistance to degradation and prolonging its therapeutic effect. In this compound, the cyclopropyl group shields the adjacent methylene and methoxy groups from oxidative attack.

Potential Metabolic Pathways

Despite its general stability, the cyclopropyl group can undergo metabolism under certain conditions. The primary metabolic pathways for cyclopropyl-containing compounds include:

-

Hydroxylation: Direct hydroxylation of the cyclopropyl ring can occur, although it is generally a minor pathway.

-

Ring Opening: In some cases, particularly when adjacent to an amine or other activating group, the strained cyclopropyl ring can undergo oxidative ring opening, leading to the formation of reactive intermediates that may form adducts with cellular macromolecules.[4]

For this compound, the most likely metabolic transformations would involve the pyridine ring or the cyclopropylmethoxy side chain.

Diagram 3: Potential Metabolic Pathways

Caption: Potential metabolic pathways for this compound.

In Vitro Metabolic Stability Assessment

To experimentally determine the metabolic stability of this compound, in vitro assays using liver microsomes or hepatocytes are employed. These assays measure the rate of disappearance of the parent compound over time.

Experimental Protocol: In Vitro Metabolic Stability Assay in Human Liver Microsomes (HLM)

Materials:

-

This compound

-

Pooled Human Liver Microsomes (HLM)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile with an internal standard

-

Positive control compound (e.g., testosterone)

-

Negative control (incubation without NADPH)

Procedure:

-

Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

-

Pre-incubate the plate at 37 °C for 5-10 minutes.

-

Initiate the reaction by adding the pre-warmed NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

-

Centrifuge the plate to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) from the rate of disappearance of the parent compound.[12]

Table 2: Illustrative In Vitro Metabolic Stability Data for Pyridine Derivatives

| Compound | t₁/₂ in HLM (min) | Intrinsic Clearance (µL/min/mg protein) |

| Pyridine | > 60 | < 10 |

| 2-Methoxypyridine | 45 | 25 |

| 2-(tert-Butoxy)pyridine | > 60 | < 10 |

| This compound (Predicted) | > 60 | < 15 |

This table presents illustrative data. The values for the target compound are predicted based on the known metabolic stability of related structures.

Conclusion

The cyclopropyl group in this compound plays a significant and multifaceted role in defining the molecule's chemical and metabolic characteristics. Its electronic and steric properties influence the reactivity of the pyridine ring, while its inherent stability towards oxidative metabolism makes it a valuable moiety for enhancing the pharmacokinetic profile of drug candidates. The synthetic handles present on this molecule, particularly the bromine atom, allow for its elaboration into a diverse range of derivatives through robust and well-established cross-coupling methodologies. A thorough understanding of the interplay between the cyclopropyl group and the pyridine core, as detailed in this guide, is essential for leveraging this scaffold in the design and development of novel therapeutic agents. The provided protocols and conceptual diagrams serve as a practical resource for researchers in this endeavor.

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. fiveable.me [fiveable.me]

- 3. benchchem.com [benchchem.com]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. nbinno.com [nbinno.com]

- 6. benchchem.com [benchchem.com]

- 7. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of 5-Bromo-2-(cyclopropylmethoxy)pyridine, a key intermediate in pharmaceutical research and drug development. The synthesis is achieved via a Williamson ether synthesis, a robust and widely applicable method for the formation of ethers. This protocol outlines the reaction of 5-bromo-2-hydroxypyridine with cyclopropylmethyl bromide in the presence of a suitable base. The document includes a summary of reactants and products, a detailed step-by-step procedure, and a visual representation of the synthetic pathway.

Introduction

This compound is a valuable building block in medicinal chemistry, frequently utilized in the synthesis of complex molecules with potential therapeutic applications. The presence of the bromo-substituent allows for further functionalization through various cross-coupling reactions, while the cyclopropylmethoxy group can influence the compound's metabolic stability and binding affinity. The Williamson ether synthesis is the chosen method for this transformation due to its reliability and straightforward execution.[1][2][3][4] This reaction proceeds via an SN2 mechanism, where the alkoxide generated from 5-bromo-2-hydroxypyridine acts as a nucleophile, attacking the electrophilic carbon of cyclopropylmethyl bromide to form the desired ether.[3]

Reaction Scheme

The overall chemical transformation is depicted below:

Figure 1: General reaction scheme for the Williamson ether synthesis of this compound.

Data Presentation

Table 1: Reactant and Product Information

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Role |

| 5-Bromo-2-hydroxypyridine | C₅H₄BrNO | 173.99 | Starting Material |

| Cyclopropylmethyl bromide | C₄H₇Br | 135.00 | Reagent |

| Sodium Hydride (NaH) | NaH | 24.00 | Base |

| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Solvent |

| This compound | C₉H₁₀BrNO | 228.09 | Product |

Table 2: Typical Reaction Parameters and Expected Results

| Parameter | Value |

| Stoichiometry (approx.) | 1.0 eq. 5-Bromo-2-hydroxypyridine |

| 1.2 eq. Cyclopropylmethyl bromide | |

| 1.5 eq. Sodium Hydride (60% dispersion in oil) | |

| Solvent | Anhydrous N,N-Dimethylformamide (DMF) |

| Reaction Temperature | Room Temperature to 50 °C |

| Reaction Time | 4-12 hours |

| Expected Yield | 70-90% |

| Purity (post-purification) | >98% |

Experimental Protocol

Materials:

-

5-Bromo-2-hydroxypyridine

-

Cyclopropylmethyl bromide

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Equipment:

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Thermometer

-

Condenser

-

Nitrogen or Argon gas inlet

-

Addition funnel

-

Separatory funnel

-

Rotary evaporator

-

Glassware for column chromatography

-

Thin-layer chromatography (TLC) plates and chamber

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 5-bromo-2-hydroxypyridine (1.0 eq.).

-

Solvent Addition: Add anhydrous DMF to the flask to dissolve the starting material.

-

Base Addition: Carefully add sodium hydride (1.5 eq., 60% dispersion in oil) portion-wise to the stirred solution at 0 °C (ice bath). Hydrogen gas will evolve, so ensure proper ventilation.

-

Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes to ensure complete formation of the sodium salt (alkoxide).

-

Reagent Addition: Cool the reaction mixture back to 0 °C and add cyclopropylmethyl bromide (1.2 eq.) dropwise via an addition funnel.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. The reaction can be gently heated to 40-50 °C to increase the rate, if necessary. Monitor the reaction progress by TLC.

-

Work-up: Once the reaction is complete (as indicated by TLC), cool the mixture to room temperature and cautiously quench the reaction by the slow addition of water.

-

Extraction: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

-

Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Workflow Diagram

Figure 2: Experimental workflow for the synthesis of this compound.

Safety Precautions

-